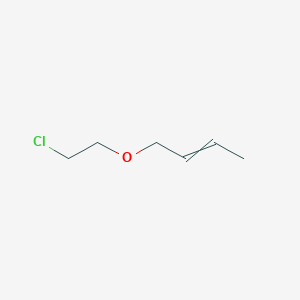
1-(2-Chloroethoxy)but-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethoxy)but-2-ene is an organic compound with the molecular formula C6H11ClO It is a chlorinated ether and an unsaturated hydrocarbon, characterized by the presence of a chloroethoxy group attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)but-2-ene can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with but-2-ene in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, with the acid catalyst facilitating the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloroethoxy)but-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
1-(2-Chloroethoxy)but-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethoxy)but-2-ene involves its interaction with various molecular targets. The chloroethoxy group can participate in electrophilic addition reactions, where the compound acts as an electrophile and reacts with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
But-2-ene: An unsaturated hydrocarbon with a similar butene backbone but lacking the chloroethoxy group.
1-(2-Chloroethoxy)ethane: A related compound with a shorter carbon chain.
2-(2-Chloroethoxy)ethanol: A compound with a hydroxyl group instead of the double bond.
Uniqueness: 1-(2-Chloroethoxy)but-2-ene is unique due to its combination of a chloroethoxy group and an unsaturated butene backbone
Propriétés
Numéro CAS |
1462-44-8 |
|---|---|
Formule moléculaire |
C6H11ClO |
Poids moléculaire |
134.60 g/mol |
Nom IUPAC |
1-(2-chloroethoxy)but-2-ene |
InChI |
InChI=1S/C6H11ClO/c1-2-3-5-8-6-4-7/h2-3H,4-6H2,1H3 |
Clé InChI |
NGQCQSRFKXNJEO-UHFFFAOYSA-N |
SMILES canonique |
CC=CCOCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


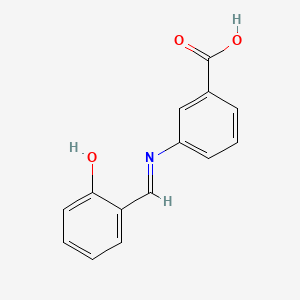
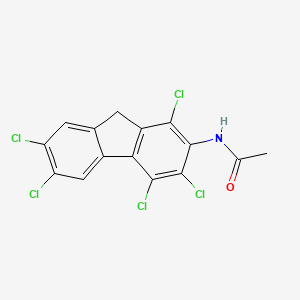

![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)


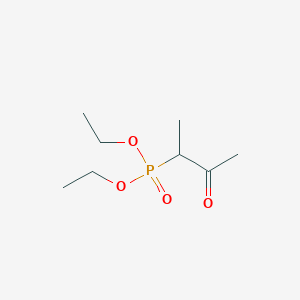
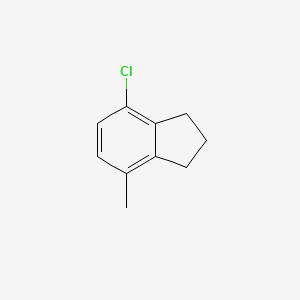


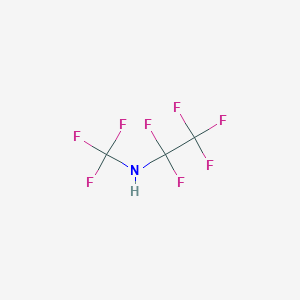
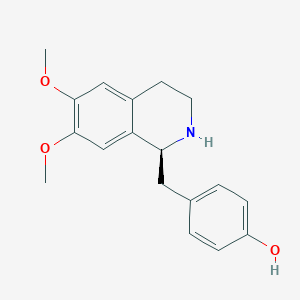
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)

